Pyrimidine-5-carbothioamide

Nucleoside synthesis Medicinal chemistry intermediates Carbocyclic nucleosides

Pyrimidine-5-carbothioamide (CAS 88891-75-2) is the regiospecific 5-carbothioamide for 5-substituted pyrimidine nucleoside analog synthesis. Regioisomers (2-/4-carbothioamide) are NOT functional equivalents—only the 5-isomer ensures correct Biginelli regioselectivity, controlled thiocarbonyl-to-carbonyl oxidation, and specific metal chelation (bidentate to tetradentate). Carboxamide analogs lack sulfur-mediated metal affinity. Authentic core scaffold for GABA-AT inhibitors (IC₅₀ ~12 µM). Request the correct regioisomer for drug discovery programs.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 88891-75-2
Cat. No. B1461830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-5-carbothioamide
CAS88891-75-2
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(=S)N
InChIInChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9)
InChIKeyDLSOCVWDXFSIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-5-carbothioamide (CAS 88891-75-2): Technical Specifications and Procurement Baseline


Pyrimidine-5-carbothioamide (CAS 88891-75-2) is a heterocyclic building block characterized by a pyrimidine ring bearing a carbothioamide (–C(=S)NH₂) functional group at the 5-position [1]. The compound has a molecular formula of C₅H₅N₃S, molecular weight of 139.18 g/mol, and is commercially available as a crystalline solid with purities typically ranging from 95% to ≥99% . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs [2] and as a ligand scaffold for metal coordination complexes [3]. The carbothioamide moiety imparts distinct reactivity profiles—including oxidation to sulfonyl derivatives, reduction to amines, and nucleophilic substitution at the thiocarbonyl position—that differentiate it from structurally analogous pyrimidine carboxamides [4].

Why Generic Pyrimidine-5-carbothioamide Substitution Is Not Advisable: Key Differentiation Factors


Substitution of Pyrimidine-5-carbothioamide with other pyrimidine carbothioamide regioisomers (e.g., 2-carbothioamide, 4-carbothioamide) or oxo-analogs (carboxamides) is scientifically unsound due to position-dependent reactivity divergence and metal coordination behavior. Regioisomeric variations alter both the electronic environment of the thiocarbonyl group and the steric accessibility of the pyrimidine ring nitrogens, resulting in distinct Biginelli reaction regioselectivity [1] and differing metal chelation modes—from bidentate NH₂ coordination to tetradentate NH/NH₂/C=S ligation [2]. Furthermore, the carbothioamide group confers fundamentally different physicochemical properties versus the carboxamide group, including enhanced sulfur-mediated metal affinity and altered hydrogen-bonding capacity, which directly impacts downstream synthetic utility and biological target engagement profiles [3].

Pyrimidine-5-carbothioamide Quantitative Differentiation Evidence vs. Structural Analogs


Pyrimidine-5-carbothioamide as a Privileged Intermediate for 5-Substituted Carbocyclic Nucleoside Synthesis

Pyrimidine-5-carbothioamide is explicitly claimed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with industrial production advantages over alternative pyrimidine scaffolds [1]. While specific yield data for the unsubstituted parent compound are not publicly disclosed in primary literature, the patent documentation establishes that this specific substitution pattern—carbothioamide at the 5-position—enables the construction of more complex nucleoside structures under mild reaction conditions, contrasting with regioisomeric pyrimidine-2-carbothioamide and pyrimidine-4-carbothioamide scaffolds which lack documented utility in this nucleoside synthetic pathway . This positional specificity directly informs procurement decisions for nucleoside analog development programs.

Nucleoside synthesis Medicinal chemistry intermediates Carbocyclic nucleosides

Differential Biginelli Reaction Regioselectivity: Pyrimidine-5-carbothioamide vs. Carboxamide Oxidized Products

2-Acylthioacetamides undergo Biginelli reaction with aromatic aldehydes and urea/thiourea to form N-Ar¹-4-Ar²-6-R¹-1-R²-2-oxo(thioxo)-1,2,3,4-tetrahydro-pyrimidine-5-carbothioamides [1]. Critically, oxidation of these pyrimidine-5-carbothioamide products with K₃[Fe(CN)₆] in alkaline medium results in dethionation to yield pyrimidine-5-carboxamides, not the expected benzothiazole-fused products [2]. This regioselectivity outcome is distinct from what would be anticipated for alternative pyrimidine carbothioamide substitution patterns, as the 5-position carbothioamide group directs oxidation toward carboxamide formation rather than heterocyclic annulation.

Biginelli reaction Regioselective synthesis Heterocyclic chemistry

Metal Coordination Versatility: Pyrimidine-5-carbothioamide as a Multidentate Ligand Scaffold

The pyrimidine-5-carbothioamide scaffold (as the 2,4,6-triamino-N-phenyl derivative, LPH) functions as a versatile ligand capable of both bidentate coordination through the two NH₂ groups of the pyrimidine ring and tetradentate coordination involving nitrogen atoms of the two NH₂ groups, NH, and the thioketo (C=S) group [1]. This coordination versatility is enabled specifically by the 5-position carbothioamide substitution pattern, which positions the sulfur atom for metal chelation while preserving pyrimidine ring nitrogen availability. Metal complexes (Cr³⁺, Ni²⁺, Ru³⁺) of LPH demonstrated measurable anticancer activity against MCF-7 breast cancer cells and antioxidant activity in DPPH and ABTS assays [2].

Coordination chemistry Metal chelates Anticancer agents

Comparative GABA-AT Inhibitory Activity in Dihydropyrimidine Carbothioamide Series

In a series of pyrimidine-carbothioamide derivatives evaluated for anticonvulsant activity, compound 4g (a pyrimidine-carbothioamide analog) demonstrated GABA-AT enzyme inhibitory potency with an IC₅₀ of 12.23 μM [1]. In vivo, this compound exhibited median effective doses of 15.6 mg/kg in the maximal electroshock seizure (MES) model and 278.4 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) model, with a TD₅₀ of 534.4 mg/kg and no observed neurotoxicity [2]. While direct comparative data for the unsubstituted Pyrimidine-5-carbothioamide parent scaffold are not available, the structure-activity relationship established across 20 derivatives (4a-t) demonstrates that the carbothioamide pharmacophore is essential for GABA-AT engagement and anticonvulsant efficacy.

GABA-AT inhibition Anticonvulsant activity Epilepsy therapeutics

Optimal Research and Industrial Use Cases for Pyrimidine-5-carbothioamide (CAS 88891-75-2)


Synthesis of 5-Substituted Carbocyclic Nucleoside Analogs

Pyrimidine-5-carbothioamide serves as a strategic intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines. The 5-position carbothioamide group provides a synthetic handle for subsequent functionalization under mild industrial conditions, as documented in patent literature [1]. This specific regioisomer enables nucleoside analog synthesis pathways that are not accessible using pyrimidine-2-carbothioamide or pyrimidine-4-carbothioamide scaffolds. Research groups developing antiviral or anticancer nucleoside therapeutics should procure the 5-position isomer specifically rather than alternative regioisomers.

Biginelli Reaction-Based Heterocycle Library Synthesis

2-Acylthioacetamide derivatives of Pyrimidine-5-carbothioamide participate in Biginelli multicomponent reactions with aromatic aldehydes and urea/thiourea, yielding tetrahydropyrimidine-5-carbothioamide scaffolds with predictable regioselectivity [1]. Subsequent oxidative dethionation with K₃[Fe(CN)₆] exclusively produces pyrimidine-5-carboxamides rather than benzothiazole-fused byproducts, providing a clean synthetic route to carboxamide libraries . This predictable oxidation behavior makes the 5-carbothioamide scaffold particularly valuable for medicinal chemistry groups requiring controlled thiocarbonyl-to-carbonyl conversion.

Metal Coordination Complex Development for Anticancer Research

The pyrimidine-5-carbothioamide scaffold functions as a versatile ligand for transition metal coordination, capable of both bidentate (via pyrimidine NH₂ groups) and tetradentate (including C=S thioketo) coordination modes [1]. Metal complexes with Cr³⁺, Ni²⁺, and Ru³⁺ have demonstrated anticancer activity against MCF-7 breast cancer cells and antioxidant activity . This scaffold is suitable for inorganic medicinal chemistry programs exploring metal-based therapeutics, where the sulfur atom of the 5-carbothioamide group provides coordination chemistry that pyrimidine carboxamide analogs cannot replicate.

Anticonvulsant Lead Optimization via GABA-AT Inhibition

Pyrimidine-carbothioamide derivatives have demonstrated GABA-AT enzyme inhibitory activity with IC₅₀ values in the low micromolar range (e.g., 12.23 μM for optimized derivative 4g) and in vivo anticonvulsant efficacy in MES and scPTZ seizure models without neurotoxicity [1]. The unsubstituted Pyrimidine-5-carbothioamide parent compound serves as a core scaffold for structure-activity relationship studies aimed at optimizing GABA-AT inhibition and anticonvulsant potency. Medicinal chemistry teams pursuing novel antiepileptic agents should consider this scaffold for lead generation and diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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